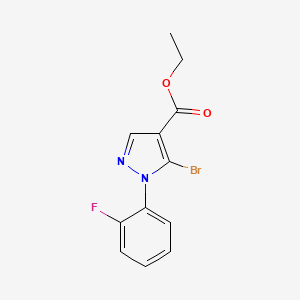

Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1-(2-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)8-7-15-16(11(8)13)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPIHJAGSXXVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693314 | |

| Record name | Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245101-35-2 | |

| Record name | Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245101-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathway of Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a brominated C5 position for further functionalization, a directing carboxylate group at C4, and a fluorinated phenyl ring at the N1 position, makes it a valuable intermediate. This guide provides a comprehensive, scientifically grounded pathway for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high yield.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule is logically approached in two primary stages: the construction of the core pyrazole ring system followed by regioselective bromination. A retrosynthetic analysis reveals a robust and well-established pathway.

The target structure is disconnected at the C5-Br bond, identifying the precursor Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (II) . This precursor is then deconstructed via the cleavage of the pyrazole ring's N-N and C-C bonds, a hallmark of pyrazole synthesis. This leads back to two fundamental starting materials: (2-fluorophenyl)hydrazine (III) and a suitable three-carbon electrophile, such as Diethyl 2-(ethoxymethylene)malonate (IV) or a related 1,3-dicarbonyl equivalent. This strategy is favored for its high efficiency and control over isomer formation.

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (II)

Principle & Rationale: The formation of the pyrazole ring is achieved through the condensation of a hydrazine with a 1,3-dicarbonyl equivalent, a classic and highly reliable method for constructing this heterocycle. [1][2]The reaction between (2-fluorophenyl)hydrazine and diethyl 2-(ethoxymethylene)malonate proceeds via an initial nucleophilic attack of the hydrazine, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the stable aromatic pyrazole ring. The use of diethyl 2-(ethoxymethylene)malonate is strategic; its enol ether moiety provides a highly reactive site for the initial condensation, and the geminal esters guide the cyclization to form the desired 4-carboxylate isomer with high regioselectivity. Detailed Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (2-fluorophenyl)hydrazine hydrochloride (10.0 g, 61.5 mmol) and absolute ethanol (100 mL).

-

Add sodium acetate (5.5 g, 67.0 mmol) to the suspension to liberate the free hydrazine base in situ. Stir for 15 minutes at room temperature.

-

Introduce diethyl 2-(ethoxymethylene)malonate (13.3 g, 61.5 mmol) to the mixture via a dropping funnel over 10 minutes.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filter the resulting solid precipitate through a Büchner funnel, wash with cold ethanol (2 x 20 mL), and then with distilled water to remove any inorganic salts.

-

Dry the collected solid under vacuum at 50°C to yield Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate as a white to off-white solid.

Step 2: Synthesis of Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (I)

Principle & Rationale: The final step involves the regioselective bromination of the pyrazole intermediate. The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The C5 position is sterically accessible and electronically activated for this transformation. N-Bromosuccinimide (NBS) is the reagent of choice for this step. [3]It serves as a mild and efficient source of electrophilic bromine, minimizing over-bromination and the formation of harsh byproducts like HBr, which can occur when using elemental bromine. [3][4]Acetonitrile is an excellent polar aprotic solvent for this reaction, effectively solubilizing the reactants and facilitating the desired ionic mechanism.

Detailed Experimental Protocol:

-

In a 250 mL round-bottom flask protected from light, dissolve Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (II) (10.0 g, 40.0 mmol) in acetonitrile (120 mL).

-

Add N-Bromosuccinimide (NBS) (7.47 g, 42.0 mmol, 1.05 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature (20-25°C) for 12-16 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the resulting residue in ethyl acetate (150 mL) and wash it with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any unreacted bromine, followed by a saturated sodium bicarbonate solution (2 x 50 mL) and finally brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the final product, Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (I), as a crystalline solid.

Data Summary and Validation

The following table summarizes the key parameters for the described two-step synthesis. Adherence to these protocols provides a self-validating system for achieving the desired outcome.

| Parameter | Step 1: Pyrazole Formation | Step 2: Bromination |

| Key Reagents | (2-fluorophenyl)hydrazine, Diethyl 2-(ethoxymethylene)malonate | N-Bromosuccinimide (NBS) |

| Solvent | Ethanol | Acetonitrile |

| Temperature | Reflux (~78°C) | Room Temperature (20-25°C) |

| Reaction Time | 4-6 hours | 12-16 hours |

| Typical Yield | 85-95% | 80-90% |

| Work-up | Precipitation & Filtration | Liquid-liquid extraction |

| Purification | Washing with cold ethanol | Recrystallization/Chromatography |

| Product Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Safety and Handling

-

(2-fluorophenyl)hydrazine: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and always work within a certified fume hood.

-

N-Bromosuccinimide (NBS): NBS is an irritant and moisture-sensitive. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place.

-

Solvents: Ethanol is flammable. Acetonitrile is flammable and toxic. Ensure all heating is performed using a controlled heating mantle and that all operations are conducted in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is reliably achieved through a robust two-step sequence involving a condensation/cyclization reaction to form the pyrazole core, followed by a regioselective electrophilic bromination. This pathway utilizes readily available starting materials and employs mild, high-yielding reaction conditions. The detailed protocols and mechanistic rationale provided in this guide offer researchers a clear and reproducible method for accessing this valuable chemical intermediate, enabling further exploration in medicinal chemistry and materials science.

References

-

PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Available at: [Link]

-

International Journal of Frontier in Molecular Research. Synthesis of Pyrazole Derivatives A Review. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available at: [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

Organic & Biomolecular Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]

-

sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available at: [Link]

-

ResearchGate. One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. Available at: [Link]

-

The Journal of Organic Chemistry. Synthesis of Pyrazoles via Electrophilic Cyclization. Available at: [Link]

-

ResearchGate. Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. Available at: [Link]

-

Journal of Chemistry and Technologies. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Available at: [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. The specific substitutions of a bromo group, a 2-fluorophenyl ring, and an ethyl carboxylate moiety on the pyrazole core of this compound suggest its potential as a key intermediate or a final active pharmaceutical ingredient (API). Its structural features offer multiple points for chemical modification, making it a versatile building block in the synthesis of new chemical entities.

Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification and confirmation of the molecular structure of Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate. This guide provides a detailed overview of the expected spectroscopic data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By leveraging data from structurally similar compounds and fundamental principles of spectroscopy, this document serves as a practical reference for researchers working with this molecule, enabling them to verify its identity, assess its purity, and understand its chemical properties.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate are numbered as shown in the diagram below. This numbering system will be used to assign specific signals in the NMR spectra to their corresponding atoms in the molecule.

Caption: Molecular structure and atom numbering for Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A detailed ¹H NMR spectrum can be acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds. The spectrum should be recorded on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole-H3 | 8.0 - 8.2 | s | - |

| Phenyl-H | 7.2 - 7.6 | m | - |

| O-CH₂-CH₃ | 4.2 - 4.4 | q | ~7.1 |

| O-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.1 |

Interpretation of the ¹H NMR Spectrum:

-

Pyrazole Proton (H3): The single proton on the pyrazole ring is expected to appear as a sharp singlet in the downfield region (δ 8.0 - 8.2 ppm). Its deshielded nature is due to the electron-withdrawing effects of the adjacent nitrogen atoms and the carbonyl group of the ester.

-

Fluorophenyl Protons: The four protons of the 2-fluorophenyl group will present as a complex multiplet in the aromatic region (δ 7.2 - 7.6 ppm). The complexity arises from both proton-proton and proton-fluorine couplings.

-

Ethyl Ester Protons: The ethyl group of the ester will give rise to two distinct signals. The methylene protons (O-CH₂) will appear as a quartet around δ 4.2 - 4.4 ppm due to coupling with the adjacent methyl protons. The methyl protons (CH₃) will be observed as a triplet at approximately δ 1.2 - 1.4 ppm, resulting from coupling to the methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

For ¹³C NMR analysis, a more concentrated sample (20-50 mg) is typically required. The same deuterated solvent as in the ¹H NMR experiment can be used. A proton-decoupled ¹³C NMR spectrum is usually acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 165 |

| C (ipso-Fluorophenyl) | 155 - 160 (d, ¹JCF ≈ 250 Hz) |

| Pyrazole-C5 | 140 - 145 |

| Pyrazole-C3 | 135 - 140 |

| Phenyl-C | 120 - 135 |

| Pyrazole-C4 | 110 - 115 |

| O-CH₂-CH₃ | 60 - 65 |

| O-CH₂-CH₃ | 13 - 15 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbon of the ester carbonyl group is expected to be the most downfield signal, appearing in the range of δ 160 - 165 ppm.

-

Fluorophenyl Carbons: The carbon atom directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other aromatic carbons will show smaller carbon-fluorine couplings.

-

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the bromine atom (C5) and the carbon adjacent to the ester group (C4) will have distinct chemical shifts.

-

Ethyl Ester Carbons: The methylene carbon (O-CH₂) of the ethyl group will resonate around δ 60 - 65 ppm, while the methyl carbon (CH₃) will be found in the upfield region at δ 13 - 15 ppm.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being a common choice for this type of molecule. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental composition.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z |

| [M+H]⁺ | 342.0084 / 344.0063 |

| [M+Na]⁺ | 364.0003 / 365.9983 |

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺). A characteristic isotopic pattern will be observed due to the presence of a bromine atom, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). HRMS data will provide the exact mass, which can be used to confirm the elemental formula (C₁₂H₁₀BrFN₂O₂).

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Frequency (cm⁻¹) |

| C=O (Ester) | 1710 - 1730 |

| C=N (Pyrazole) | 1500 - 1600 |

| C-F | 1100 - 1200 |

| C-Br | 500 - 600 |

Interpretation of the IR Spectrum:

-

Carbonyl Stretch: A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

-

Aromatic and Heteroaromatic Ring Vibrations: Absorptions corresponding to the C=C and C=N stretching vibrations of the phenyl and pyrazole rings are expected in the 1500-1600 cm⁻¹ region.

-

C-F and C-Br Stretches: The C-F stretching vibration will likely appear as a strong band in the 1100-1200 cm⁻¹ range, while the C-Br stretch will be found at lower wavenumbers, typically between 500-600 cm⁻¹.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate.

Caption: A generalized workflow for the spectroscopic characterization of a synthetic compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a powerful and comprehensive toolkit for the structural elucidation and characterization of Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate. This guide offers a detailed prediction and interpretation of the expected spectroscopic data based on established principles and data from analogous structures. For researchers in the field of drug development, a thorough understanding and application of these analytical techniques are essential for ensuring the identity, purity, and quality of their synthesized compounds, which are critical steps in the journey from discovery to clinical application.

References

-

PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

-

BuyersGuideChem. Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate. Available at: [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

-

PubChem. Ethyl 1H-pyrazole-4-carboxylate. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. Available at: [Link]

-

SpectraBase. 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. Available at: [Link]

-

Royal Society of Chemistry. 1H and 13C NMR Spectra. Available at: [Link]

-

Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]

-

Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Pyrazole Carboxylates

Foreword

Substituted pyrazole carboxylates represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, are intrinsically linked to their three-dimensional molecular architecture.[1][2][3] Understanding this architecture at the atomic level is not merely an academic exercise; it is fundamental to rational drug design, polymorphism control, and the development of novel materials.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and advanced analytical techniques involved in the crystal structure analysis of this vital class of compounds. We will delve into the causality behind experimental choices, offering field-proven insights to bridge the gap between theoretical crystallography and practical application.

The Strategic Importance of Crystallographic Analysis

The precise arrangement of atoms, the nature of intermolecular interactions, and the resulting crystal packing dictate a molecule's physical and biological properties. For substituted pyrazole carboxylates, single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating this information.[1][6]

-

Structure-Activity Relationship (SAR): By revealing exact bond lengths, bond angles, and molecular conformations, crystallographic data provides an empirical foundation for SAR studies, enabling the design of more potent and selective therapeutic agents.[1][4]

-

Polymorph Identification: Different crystal packing arrangements (polymorphs) of the same compound can lead to dramatic differences in solubility, bioavailability, and stability. SCXRD is the gold standard for identifying and characterizing these forms.[5]

-

Supramolecular Chemistry: The pyrazole and carboxylate moieties are rich in hydrogen bond donors and acceptors, leading to complex and often predictable supramolecular assemblies that are fascinating from a crystal engineering perspective.[7][8][9]

The Crystallographic Workflow: From Molecule to Model

The journey from a newly synthesized pyrazole carboxylate to a fully refined crystal structure is a systematic process. Each step is critical for the validity and quality of the final model.

Caption: The experimental workflow for single-crystal X-ray analysis.

Synthesis and Crystal Growth

The prerequisite for any SCXRD analysis is a high-quality single crystal. This often proves to be the most challenging, trial-and-error phase of the entire process.

-

Synthesis: The target substituted pyrazole carboxylate is first synthesized. For example, a common route involves the condensation reaction of a β-ketoester with a substituted hydrazine, followed by further functionalization.[10][11][12]

-

Purification: The synthesized compound must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

-

Crystallization: The goal is to encourage molecules to slowly and orderly arrange themselves into a crystalline lattice. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly over days or weeks.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a sealed jar containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution is slowly cooled, as solubility typically decreases with temperature.

-

Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted and analyzed using a single-crystal diffractometer.[1][13]

The core principle of diffraction is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).[13] By rotating the crystal and collecting thousands of diffraction spots, a complete three-dimensional map of the diffraction pattern is recorded.

Causality in Data Collection: The choice of experimental parameters is critical. Data is typically collected at cryogenic temperatures (around 100-120 K) using a stream of cold nitrogen.[1] This is not arbitrary; cooling minimizes the thermal vibration of atoms. Reduced vibration results in less diffuse scattering and stronger diffraction intensities at higher angles, which translates directly to higher resolution and a more precise determination of atomic positions and bond lengths.[1]

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and positions) is used to solve the "phase problem" and generate an initial electron density map. From this map, a preliminary molecular model is built.

This initial model is then refined against the experimental data using least-squares methods.[14] The refinement process iteratively adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final model is assessed by figures of merit such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.

Interpreting the Crystal Structure: Key Analytical Aspects

A solved crystal structure is a rich source of chemical information. For substituted pyrazole carboxylates, the analysis focuses on molecular conformation and the intricate network of intermolecular interactions that define the crystal packing.

Molecular Conformation and Geometry

Analysis begins with the individual molecule. Key questions include:

-

Is the pyrazole ring planar?[1]

-

What is the dihedral angle between the pyrazole ring and its substituents (e.g., phenyl rings)?[11][15]

-

How do the bond lengths and angles compare to established values, and do they indicate any electronic effects from the substituents?[4]

Supramolecular Assembly and Intermolecular Interactions

The true elegance of crystal engineering is revealed in the analysis of how molecules interact with their neighbors. Pyrazole carboxylates are particularly rich in these interactions.

-

Hydrogen Bonds: The pyrazole N-H (if unsubstituted at N1) and the carboxylate oxygens are potent hydrogen bond donors and acceptors.[8] These interactions are often the primary drivers of the crystal packing, forming chains, ribbons, or more complex 3D networks.[7][14] Common motifs include N-H···O and N-H···N hydrogen bonds.[1][16]

-

π-π Stacking: Aromatic rings, such as phenyl substituents on the pyrazole core, frequently engage in π-π stacking interactions, which contribute significantly to the stability of the crystal lattice.[2][15]

-

Other Weak Interactions: Weaker interactions like C-H···O, C-H···π, and halogen bonds also play a crucial role in directing the final crystal structure.[8]

The interplay of these forces is complex. A strong hydrogen bond might dictate the primary structure, while weaker π-stacking and van der Waals forces govern how these primary structures pack together.

Caption: Relationship between interaction types and packing motifs.

Advanced Analysis: Hirshfeld Surface Analysis

To move beyond a qualitative description of intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool.[2][15][17] It partitions the crystal space, defining a unique volume for each molecule.

The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, providing an immediate visual representation of the most significant interactions.[16] This surface can be deconstructed into a 2D "fingerprint plot," which quantifies the contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.[15][17] This allows for a direct, quantitative comparison of how different substituents alter the intermolecular interaction landscape.

Data Summary: The Impact of Substitution

The substituents on the pyrazole carboxylate core have a profound effect on the resulting crystal structure. Below is a comparative table illustrating typical crystallographic data for this class of compounds.

| Compound ID | Substituents | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| I | 3-Methyl-1-phenyl | Monoclinic | P2₁/n | N-H···O hydrogen bonds | [1] |

| II | 3-Aryl-5-aryl | Triclinic | P-1 | N-H···O, π-π stacking | [3] |

| III | 1-Tosyl-3,5,5-trimethyl | Monoclinic | P2₁/c | C-H···O, π-π stacking | [15] |

| IV | 4-Iodo | Monoclinic | P2₁/c | N-H···N catemers | [14] |

| V | 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl | Monoclinic | C2/c | C-H···O, C-H···S | [18] |

This data clearly shows that even small changes, such as the introduction of a tosyl group (III) or halogen (IV), can lead to different space groups and fundamentally different hydrogen bonding networks compared to a simple phenyl-substituted pyrazole (I).

Standard Operating Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the self-validating steps for data collection and structure refinement.

Objective: To determine the precise three-dimensional atomic structure of a substituted pyrazole carboxylate.

Methodology:

-

Crystal Selection and Mounting:

-

Under a polarized light microscope, select a single crystal with well-defined faces and uniform extinction.

-

Secure the crystal to a cryoloop using a minimal amount of paratone or NVH oil.

-

Mount the loop onto the goniometer head of the diffractometer.

-

-

Data Collection:

-

Flash-cool the crystal to 100 K in a nitrogen gas stream. Rationale: This minimizes thermal motion, improving data quality.[1]

-

Perform an initial unit cell determination to confirm crystal quality and identify the lattice parameters.

-

Set up a data collection strategy to ensure high completeness and redundancy. This typically involves a series of ω- and φ-scans.

-

Use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and record the diffraction data on a modern detector (e.g., CMOS or CCD).[13][14]

-

-

Data Reduction and Integration:

-

Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

-

Apply corrections for Lorentz factor, polarization, and absorption (e.g., multi-scan absorption correction).[14]

-

Determine the space group from systematic absences in the data.

-

-

Structure Solution and Refinement:

-

Solve the structure using direct methods or intrinsic phasing (e.g., using SHELXT).[14] This will yield an initial electron density map and a partial molecular structure.

-

Refine the structural model against the data using a full-matrix least-squares program (e.g., SHELXL).[14]

-

Locate and assign all non-hydrogen atoms. Anisotropic displacement parameters should be refined for these atoms.

-

Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Continue refinement until convergence is reached.

-

-

Validation:

-

Check R-factors: A final R1 value below 0.05 for high-quality data is desirable.

-

Difference Fourier Map: The final difference map should be largely featureless, with no significant positive or negative peaks.

-

Goodness-of-Fit (GooF): This value should be close to 1.0.

-

Geometric Checks: Bond lengths and angles should be chemically reasonable.

-

Generate a final Crystallographic Information File (CIF).

-

Conclusion

The crystal structure analysis of substituted pyrazole carboxylates is a powerful discipline that provides indispensable insights for drug discovery and materials science. By combining meticulous experimental technique with advanced analytical tools like Hirshfeld surface analysis, researchers can move beyond simple structure determination to a profound understanding of the supramolecular forces that govern molecular assembly. This guide has outlined the critical workflow and intellectual framework necessary to harness this technique, emphasizing the causal links between experimental choices and the quality of scientific outcomes. As synthetic chemistry continues to produce ever more complex pyrazole derivatives, the principles and protocols detailed herein will remain fundamental to unlocking their full potential.

References

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (n.d.). Benchchem.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).

- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.

- Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. (n.d.). ResearchGate.

- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (n.d.). MDPI.

- Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole. (2023). ALL SCIENCES PROCEEDINGS.

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health.

- Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol-3-ol. (n.d.).

- Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.). ResearchGate.

- Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.

- Pyrazole-3,5-dicarboxylic acid. (n.d.). PubChem.

- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). (2025). National Institutes of Health.

- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2022). -ORCA - Cardiff University.

- Single crystal X-ray diffraction. (n.d.). Rigaku.

- Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023).

- X-Ray Diffraction Basics. (n.d.). Chemical Instrumentation Facility - Iowa State University.

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

- Synthesis and crystal structures of N-substituted pyrazolines. (2013). PubMed.

- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. mdpi.com [mdpi.com]

- 6. rigaku.com [rigaku.com]

- 7. researchgate.net [researchgate.net]

- 8. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 15. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]

- 16. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

A Technical Guide to the Physicochemical Properties of Fluorinated Pyrazole Compounds

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. Pyrazole derivatives, recognized as privileged scaffolds, have seen their therapeutic potential significantly amplified through fluorination. This guide provides an in-depth analysis of the critical physicochemical properties of fluorinated pyrazole compounds, tailored for researchers, scientists, and drug development professionals. We will explore the nuanced effects of fluorine on lipophilicity, acidity, solubility, and metabolic stability. This document moves beyond theoretical discussion to provide field-proven experimental protocols for property determination, grounded in authoritative scientific literature, to empower rational drug design and optimization.

The Strategic Imperative of Fluorine in Pyrazole-Based Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of approved drugs due to its versatile binding capabilities and synthetic accessibility.[1][2] The introduction of fluorine, an element with unique properties such as high electronegativity, small atomic radius, and the ability to form a very strong carbon-fluorine (C-F) bond, profoundly modulates the molecular characteristics of the parent pyrazole scaffold.[3][4]

Fluorination is not merely a substitution of hydrogen but a strategic tool to:

-

Modulate Physicochemical Properties: Fine-tuning pKa, lipophilicity (LogP/LogD), and solubility to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

-

Enhance Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at specific sites, increasing the drug's half-life.[5][6]

-

Improve Target Binding Affinity: The electronic effects of fluorine can alter the conformation of the molecule and its interactions with protein targets, often leading to increased potency and selectivity.[3][5]

This guide will dissect these effects, providing both the fundamental principles and the practical methodologies for their evaluation.

Core Physicochemical Properties and the Fluorine Effect

Lipophilicity (LogP/LogD): The Permeability Gatekeeper

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. While fluorine is the most electronegative element, its effect on lipophilicity is multifaceted. The introduction of fluorine atoms can increase the hydrophobic surface area of a molecule while also impacting the polarization of adjacent atoms.[7]

-

Causality: The replacement of a C-H bond with a C-F bond often increases lipophilicity. This is because the C-F bond is poorly polarizable, and the fluorine atom can shield the molecule from hydration.[4] For instance, substituting a methyl group (CH₃) with a trifluoromethyl group (CF₃) typically results in a significant increase in the LogP value.[7] This enhancement in lipophilicity can improve membrane permeability and, in some cases, binding to hydrophobic pockets of target proteins.[3]

| Compound/Fragment | Degree of Fluorination | Effect on Lipophilicity (logD 7.4) | Reference |

| 2-(Methylthio)pyridine | None | 1.69 | [7] |

| 2-(Difluoromethylthio)pyridine | SCF₂H | 1.95 (Increase) | [7] |

| 2-(Trifluoromethylthio)pyridine | SCF₃ | 2.13 (Significant Increase) | [7] |

Table 1: Impact of progressive fluorination on the lipophilicity of a pyridine scaffold. Data demonstrates that increasing the number of fluorine atoms on an adjacent thioalkyl chain consistently raises the logD 7.4 value.

Acidity/Basicity (pKa): The Ionization Conundrum

The ionization state of a drug molecule at physiological pH (pKa) governs its solubility, absorption, and ability to interact with ionic residues in a target's active site. Fluorine's powerful electron-withdrawing inductive effect is a primary tool for modulating the basicity of the pyrazole ring's nitrogen atoms.

-

Causality: Placing fluorine atoms on or near the pyrazole ring withdraws electron density from the nitrogen atoms, making their lone pairs of electrons less available to accept a proton. This results in a significant decrease in the pKa of the conjugate acid, meaning the compound becomes less basic.[4][7] For drug candidates, lowering the pKa can be crucial for de-risking off-target effects (e.g., hERG inhibition) and optimizing oral absorption.

| Compound Series | Fluorine Substitution | pKa (Conjugate Acid) | Change in Basicity | Reference |

| 2-(Ethylthio)pyridine | None (CH₂CH₃) | 3.68 | Baseline | [7] |

| 2-(2-Fluoroethylthio)pyridine | Terminal (CH₂CH₂F) | 3.08 | Less Basic | [7] |

| 2-(2,2-Difluoroethylthio)pyridine | Terminal (CH₂CHF₂) | 2.43 | Even Less Basic | [7] |

| 2-(1,1-Difluoroethylthio)pyridine | Internal (CF₂CH₃) | 2.05 | Significantly Less Basic | [7] |

| 2-(Trifluoromethylthio)pyridine | Full (CF₃) | 0.97 | Drastically Less Basic | [7] |

Table 2: Influence of fluorine position and number on the pKa of substituted pyridines. The data clearly shows that fluorine substitution, particularly closer to the basic center or in greater numbers, substantially lowers the pKa.

Metabolic Stability: The Shielding Effect

A major challenge in drug development is overcoming rapid metabolic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver. Fluorination is a premier strategy for enhancing metabolic stability.

-

Causality: The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a typical C-H bond (~100 kcal/mol). CYP enzymes often metabolize drugs by hydroxylating aliphatic or aromatic C-H bonds. Replacing a metabolically vulnerable hydrogen atom with fluorine effectively blocks this enzymatic pathway, a technique known as "metabolic blocking" or "metabolic shielding".[5][6] This leads to a longer in vivo half-life, reduced clearance, and potentially lower required therapeutic doses. Many fluorinated pyrazoles have been reported to possess good metabolic stability.[1][5][8]

Experimental Determination of Physicochemical Properties

Synthesizing technical accuracy with field-proven insights requires robust and reproducible experimental protocols. The following methodologies represent self-validating systems for characterizing your fluorinated pyrazole compounds.

Protocol: Determination of Lipophilicity (LogD) by RP-HPLC

This method correlates a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with its lipophilicity. It is a high-throughput and reliable alternative to the traditional shake-flask method.

Workflow: LogD Determination via RP-HPLC

Caption: Workflow for LogD determination using RP-HPLC.

Step-by-Step Methodology:

-

Preparation:

-

Dissolve the test compound and a set of 5-7 calibration standards (with known LogD₇.₄ values spanning the expected range) in DMSO to create 10 mM stock solutions.

-

Prepare an aqueous mobile phase (e.g., 10 mM ammonium acetate buffer) adjusted to pH 7.4.

-

The organic mobile phase is typically HPLC-grade acetonitrile or methanol.

-

-

Instrumentation:

-

Utilize an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm particle size).

-

Set the column temperature to a constant value (e.g., 40 °C).

-

Set the UV detector to a wavelength appropriate for the compounds (e.g., 254 nm).

-

-

Execution:

-

Equilibrate the column with the starting mobile phase conditions.

-

Inject a small volume (e.g., 5 µL) of each standard and the test compound.

-

Run a fast linear gradient from a low to a high percentage of the organic mobile phase.

-

Record the retention time (tᵣ) for each compound.

-

-

Analysis:

-

Create a calibration curve by plotting the known LogD₇.₄ values of the standards against their measured retention times.

-

Perform a linear regression analysis to obtain the equation of the line.

-

Calculate the LogD₇.₄ of the test compound by interpolating its retention time into the calibration curve equation.

-

Expert Insight: The choice of a C18 column is critical as its nonpolar stationary phase mimics a lipid environment. The correlation between retention time and lipophilicity is direct: more lipophilic compounds interact more strongly with the C18 phase and thus elute later (have a longer retention time).

Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo clearance. Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of CYP enzymes.

Workflow: HLM Metabolic Stability Assay

Caption: Workflow for HLM metabolic stability assessment.

Step-by-Step Methodology:

-

Incubation:

-

In a 96-well plate, add the test compound (final concentration typically 1 µM) to a solution of HLM (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4). Include positive (high clearance) and negative (low clearance) control compounds.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. The NADPH cofactor is essential for CYP enzyme activity.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction well.

-

-

Quenching:

-

Immediately add the aliquot to a quenching solution (typically 2-3 volumes of ice-cold acetonitrile) containing an internal standard for analytical normalization.

-

The cold organic solvent stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing & Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the concentration of the remaining parent compound at each time point using a calibrated LC-MS/MS method.

-

-

Data Calculation:

-

Plot the natural logarithm (ln) of the percentage of the parent drug remaining versus time.

-

The slope of this line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (Clᵢₙₜ) to predict in vivo behavior.

-

Case Study: Celecoxib

Celecoxib is a selective COX-2 inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[9] Its structure features a central pyrazole ring substituted with a p-tolyl group and a 4-sulfamoylphenyl group. Crucially, it contains a trifluoromethyl (CF₃) group at the 3-position of the pyrazole.[10]

The Role of the Trifluoromethyl Group: The CF₃ group is a powerful electron-withdrawing moiety that is critical to Celecoxib's pharmacological profile.

-

Target Selectivity: The electronic properties and steric bulk of the CF₃ group are thought to contribute to its selective binding to the COX-2 isoenzyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[9]

-

Metabolic Stability: The CF₃ group is metabolically robust and not susceptible to oxidative metabolism, contributing to the drug's favorable pharmacokinetic profile.[9][11]

-

Lipophilicity: The CF₃ group significantly increases the molecule's lipophilicity, aiding its distribution to target tissues.

| Physicochemical Property | Value | Source |

| Molecular Weight | 381.38 g/mol | [11] |

| Melting Point | 157-162 °C | [9][12] |

| Water Solubility | ~7 mg/L | [12] |

| pKa | ~9.68 (Predicted) | [12] |

| LogP | ~3.4 (Calculated) | [10] |

Table 3: Key physicochemical properties of Celecoxib, a clinically successful fluorinated pyrazole.

Conclusion and Future Outlook

The incorporation of fluorine into pyrazole scaffolds is a proven and powerful strategy in drug discovery. By understanding and leveraging the predictable effects of fluorination on key physicochemical properties—lipophilicity, pKa, and metabolic stability—researchers can rationally design molecules with improved ADME profiles and enhanced therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for characterizing these properties, enabling data-driven decisions in the optimization of novel fluorinated pyrazole drug candidates. Future advancements in synthetic chemistry will undoubtedly provide even more sophisticated methods for selective fluorination, further expanding the chemical space and therapeutic applications of this important class of compounds.[13][14][15]

References

- Flippen-Anderson, J. L., & DesJarlais, R. L. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [Source details not fully available in search results]

-

Mykhailiuk, P. K. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4648–4651. [Link]

-

El-Sayed, N. N. E., & Al-Ghorbani, M. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(48), 31227–31267. [Link]

-

Mykhailiuk, P. K. (2010). New Synthesis of Fluorinated Pyrazoles. ACS Publications.[Link]

-

Mykhailiuk, P. K. (2024). Synthetic Strategies to Access Fluorinated Azoles. Accounts of Chemical Research.[Link]

-

Shaaban, M. R., & El-Sayed, N. N. E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6508. [Link]

-

Mykhailiuk, P. K. (2021). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. RSC Advances, 11(1), 1670-1715. [Link]

-

Bankim, C. M., et al. (n.d.). Physicochemical characterization of Celecoxib. Albert Science International Organization.[Link]

-

National Center for Biotechnology Information. (n.d.). Celecoxib-d4. PubChem.[Link]

-

National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem.[Link]

-

U.S. Food and Drug Administration. (1999). CELEBREX™ (celecoxib capsules) Label. accessdata.fda.gov.[Link]

-

Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.[Link]

-

GABBAÏ, F. P., et al. (2022). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Mayo Clinic.[Link]

-

Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central.[Link]

-

Unflath, M., & Unflath, M. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Semantic Scholar.[Link]

-

Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]

- Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Expert Opinion on Drug Discovery, 13(12), 1139-1154.

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed.[Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[Link]

-

Isenegger, P. G., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.[Link]

-

Mykhailiuk, P. K. (2021). Selective Incorporation of Fluorine in Pyrazoles. European Journal of Organic Chemistry, 2021(24), 3469-3482. [Link]

-

Barbasiewicz, M., & Mąkosza, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters.[Link]

-

ResearchGate. (n.d.). Some of the fluorinated pyrazole based drug molecules. ResearchGate.[Link]

-

Beke, M., et al. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 26(15), 4455. [Link]

-

Barbasiewicz, M., & Mąkosza, M. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules.[Link]

Sources

- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. albertscience.com [albertscience.com]

- 10. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Celecoxib | 169590-42-5 [chemicalbook.com]

- 13. thieme-connect.de [thieme-connect.de]

- 14. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Mechanism of Formation for 1,5-Disubstituted Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Regiochemistry

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science. Their derivatives are integral to a wide range of pharmaceuticals, including anti-inflammatory drugs like celecoxib, demonstrating the therapeutic potential of this chemical class.[1][2] The substitution pattern on the pyrazole ring is critical to its biological activity, and among the possible isomers, 1,5-disubstituted pyrazoles are of particular interest.

The synthesis of pyrazoles, most classically achieved through the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine (the Knorr pyrazole synthesis), presents a fundamental challenge: regioselectivity.[1][3] The reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine can, in principle, yield two distinct regioisomers: the 1,3- and the 1,5-disubstituted products. Controlling the reaction to favor the desired 1,5-isomer is a critical objective for synthetic chemists, as separating these isomers can be a difficult and costly process.[4] This guide provides an in-depth analysis of the core mechanisms governing the formation of 1,5-disubstituted pyrazoles, with a focus on the factors that control regioselectivity and practical, field-proven protocols.

The Core Mechanism: Knorr Synthesis via Hydrazine Condensation

The most prevalent and versatile method for pyrazole synthesis is the acid-catalyzed condensation of a monosubstituted hydrazine with a 1,3-dicarbonyl compound.[3][5][6] The reaction proceeds through a series of well-defined steps, and understanding the nuances of this pathway is key to controlling the regiochemical outcome.

Mechanistic Pathway

The formation of the pyrazole ring involves an initial nucleophilic attack, formation of a cyclic intermediate, and subsequent dehydration.[5][7]

-

Initial Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. In a monosubstituted hydrazine (R¹-NH-NH₂), the terminal -NH₂ group is typically more nucleophilic and less sterically hindered. This initial attack, followed by dehydration, forms a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group. This step forms a cyclic hemiaminal (or hydroxypyrazolidine) intermediate.[3] This cyclization is often reversible.

-

Dehydration and Aromatization: The final step is the acid-catalyzed dehydration of the cyclic intermediate. The elimination of a water molecule results in the formation of a stable, aromatic pyrazole ring, which provides a strong thermodynamic driving force for the reaction.[2][8]

The diagram below illustrates this stepwise mechanistic pathway.

Caption: Mechanism of 1,5-disubstituted pyrazole formation.

Controlling Regioselectivity: The Decisive Factors

Achieving a high yield of the 1,5-disubstituted isomer over the 1,3-isomer depends on directing the initial nucleophilic attack and ensuring the stability of the subsequent intermediates. The primary factors influencing this selectivity are electronic effects, steric hindrance, and reaction conditions.

-

Electronic Effects: In an unsymmetrical 1,3-diketone (R²-CO-CH₂-CO-R³), one carbonyl carbon is often more electrophilic than the other. For instance, if R² is an electron-withdrawing group (like -CF₃) and R³ is an electron-donating group (like an aryl group), the carbonyl adjacent to R² is significantly more reactive. The more nucleophilic nitrogen of the hydrazine will preferentially attack this more electrophilic carbonyl carbon. To form the 1,5-isomer (where R¹ is at N-1 and R³ is at C-5), the initial attack by the substituted nitrogen (R¹-NH) should occur at the less reactive carbonyl (adjacent to R³), which is often not the kinetically favored path. However, the stability of the intermediates can override the initial kinetic preference.

-

Steric Hindrance: Steric bulk on both the hydrazine and the dicarbonyl compound plays a crucial role. A bulky substituent (R¹) on the hydrazine will favor attack at the less sterically hindered carbonyl group of the 1,3-dicarbonyl. Similarly, a bulky substituent (e.g., R³) on the dicarbonyl will hinder attack at the adjacent carbonyl. By carefully selecting substrates, steric factors can be exploited to guide the reaction toward the desired 1,5-isomer.

-

Reaction Conditions (pH and Solvent):

-

pH Control: The pH of the reaction medium is a critical determinant of regioselectivity.[3] Under acidic conditions, the reaction is generally accepted to be initiated by the protonation of one of the carbonyl groups.[9] The regioselectivity can be controlled by using specific acidic or basic conditions. For instance, using arylhydrazine hydrochlorides can favor the formation of 1,3-regioisomers, while the corresponding free base form of the hydrazine can lead exclusively to the 1,5-regioisomer.[4]

-

Solvent Effects: The choice of solvent can dramatically influence the regiochemical outcome. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of the 1,5-disubstituted product, sometimes achieving ratios as high as 99:1.[10] These solvents can stabilize intermediates through hydrogen bonding, altering the reaction pathway.

-

The following table summarizes the influence of substituents on the preferential formation of the 1,5-disubstituted pyrazole.

| Factor | Substituent on Hydrazine (R¹) | Substituent on Dicarbonyl (R²/R³) | Condition | Favored Isomer | Rationale |

| Steric Effects | Bulky (e.g., tert-butyl) | R³ is less bulky than R² | Neutral | 1,5-isomer | The bulky R¹ group directs the initial attack of the -NH₂ to the less hindered carbonyl (C=O adjacent to R³). |

| Electronic Effects | Aryl (e.g., Phenyl) | R³ is electron-donating, R² is electron-withdrawing (-CF₃) | Acidic | 1,3-isomer | The more nucleophilic -NH₂ attacks the more electrophilic carbonyl (C=O adjacent to R²). |

| Electronic Effects | Aryl (e.g., Phenyl) | R³ is electron-donating, R² is electron-withdrawing (-CF₃) | Basic/Free Base | 1,5-isomer | The reaction mechanism shifts, favoring attack at the other carbonyl, leading to the thermodynamically more stable product.[4] |

| Solvent Choice | Phenylhydrazine | Aryl and -CF₃ groups | TFE or HFIP | 1,5-isomer | Fluorinated alcohols stabilize key intermediates, enhancing the regioselectivity for the 1,5-product.[10] |

Alternative Synthetic Routes for 1,5-Disubstituted Pyrazoles

While the Knorr synthesis is a workhorse, other methods offer alternative pathways, particularly for constructing highly substituted or functionalized pyrazoles.

[3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition is a powerful, atom-economical method for constructing five-membered rings.[11] In this approach, a 1,3-dipole (like a nitrile imine or a diazo compound) reacts with a dipolarophile (an alkene or alkyne).[11][12]

-

Nitrile Imines and Alkynes: The reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with a terminal alkyne can lead to pyrazoles. The regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile. To obtain a 1,5-disubstituted pyrazole, the substituent from the nitrile imine becomes the N-1 substituent, and the substituent from the alkyne ends up at the C-5 position.

-

Sydnones and Alkynes: Sydnones are mesoionic aromatic compounds that can act as 1,3-dipoles in cycloaddition reactions with alkynes to regioselectively produce pyrazoles after the extrusion of CO₂.[13]

These cycloaddition methods are highly valued for their ability to construct complex pyrazoles with excellent control over the substitution pattern.[11][12]

Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazole

This section provides a representative, field-proven protocol for the synthesis of 1,5-diphenyl-1H-pyrazole from 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and phenylhydrazine. This reaction serves as a classic example where careful control of conditions can favor the 1,5-isomer.

Materials and Reagents

-

1,3-Diphenyl-1,3-propanedione

-

Phenylhydrazine

-

Glacial Acetic Acid (Catalyst)

-

Ethanol (Solvent)

-

Deionized Water

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Step-by-Step Procedure

The overall workflow for this synthesis is depicted below.

Caption: Experimental workflow for pyrazole synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (e.g., 5 mmol) in 30 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add phenylhydrazine (e.g., 5.5 mmol, 1.1 equivalents). Following this, add a catalytic amount of glacial acetic acid (e.g., 5-10 drops).

-

Heating and Reaction: Heat the mixture to reflux (approximately 80°C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add 20 mL of cold water to the flask while stirring to induce precipitation of the product.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with a small amount of cold water and then with a small amount of cold ethanol to remove impurities.

-

Drying and Characterization: Air-dry the product completely. Determine the mass to calculate the percent yield and measure its melting point. The structure and purity of the 1,5-diphenyl-1H-pyrazole should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The formation of 1,5-disubstituted pyrazoles is a nuanced process where the regiochemical outcome is a delicate interplay of electronic, steric, and environmental factors. While the classic Knorr synthesis remains a cornerstone, achieving high regioselectivity for the 1,5-isomer requires a deliberate and informed choice of substrates and reaction conditions. Understanding the underlying mechanism—from the initial nucleophilic attack to the final aromatizing dehydration—empowers chemists to manipulate the reaction pathway. By leveraging factors such as pH control, strategic solvent selection (e.g., fluorinated alcohols), and the inherent steric and electronic properties of the precursors, the synthesis can be guided to selectively produce the desired 1,5-disubstituted pyrazole, a scaffold of immense value in modern drug discovery and development.

References

-

Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available from: [Link]

-

Fallah, E., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available from: [Link]

-

Zhang, L., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available from: [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available from: [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available from: [Link]

-

Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Power, M. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available from: [Link]

-

Ivanova, A. E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available from: [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

-

ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Available from: [Link]

-

Padakanti, S., et al. (2009). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Letters in Organic Chemistry. Available from: [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

-

Lee, H., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]

-

Da Settimo, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available from: [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (2022). Regioselectivity and proposed mechanism for the cyclization reaction. Available from: [Link]

-

Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available from: [Link]

-

Wang, S., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry. Available from: [Link]

-

Yousuf, M., et al. (2012). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. Organic Letters. Available from: [Link]

-

Back, D. F., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry. Available from: [Link]

-

Ghorbani-Choghamarani, A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. Available from: [Link]

-

Gomha, S. M., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available from: [Link]

Sources

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]

- 12. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Characterization of Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activity.[3] This guide focuses on Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate , a highly functionalized pyrazole derivative. The strategic placement of a bromine atom at the C5 position, a synthetically versatile handle, and a 2-fluorophenyl group at the N1 position, which can modulate metabolic stability and binding interactions, makes this compound a valuable intermediate for the synthesis of novel therapeutic agents.[4]

This document provides a comprehensive technical overview of its synthesis, detailed physicochemical characterization, reactivity, and potential applications, designed for researchers and professionals in drug discovery and development.

Compound Identification

| Property | Value |

| IUPAC Name | Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |

| CAS Number | 1245101-35-2[5] |

| Molecular Formula | C₁₂H₁₀BrFN₂O₂ |

| Molecular Weight | 313.12 g/mol |

Molecular Structure

Caption: 2D structure of the title compound.

Synthesis and Mechanistic Rationale

The synthesis of 1,4,5-trisubstituted pyrazoles can be approached through several established methodologies. A highly effective and common method is the Knorr pyrazole synthesis, followed by halogenation. This guide outlines a plausible two-step synthesis starting from ethyl acetoacetate and 2-fluorophenylhydrazine, followed by a selective bromination.

Synthetic Workflow

Caption: Proposed synthetic workflow diagram.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Ethyl 1-(2-fluorophenyl)-5-amino-1H-pyrazole-4-carboxylate

-

Rationale: This initial step involves the condensation of (2-fluorophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate. This reaction is a classic approach to constructing the pyrazole ring, where the hydrazine provides the N-N unit and the cyanoacetate derivative provides the C-C-C backbone. The cyano group is a precursor to the amino group at the C5 position.

-

Procedure:

-

To a solution of (2-fluorophenyl)hydrazine (1.0 eq) in ethanol (10 mL/g) in a round-bottom flask equipped with a reflux condenser, add ethyl (ethoxymethylene)cyanoacetate (1.05 eq).